molecular formula C13H9FO2 B1335878 2-(2-fluorophenyl)benzoic Acid CAS No. 361-92-2

2-(2-fluorophenyl)benzoic Acid

Cat. No. B1335878
CAS RN: 361-92-2
M. Wt: 216.21 g/mol
InChI Key: DGATZLSIKFSWDE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)benzoic acid is a chemical compound that is part of a broader class of organic compounds known as benzoic acids. These compounds contain a benzoic acid moiety in which the hydrogen atom(s) of the carboxylic acid group is replaced by other substituents. In this case, the substituent is a fluorophenyl group attached at the second position of the benzoic acid ring.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids as starting materials has been reported . This method could potentially be adapted for the synthesis of 2-(2-fluorophenyl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using DFT methods, which could provide insights into the electronic structure and stability of 2-(2-fluorophenyl)benzoic acid . Additionally, the crystal structure of related compounds, such as 2-methoxy-benzoic acid derivatives, has been determined by single-crystal X-ray diffraction, which could help in understanding the solid-state structure of 2-(2-fluorophenyl)benzoic acid .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a fluorine atom can affect the electronic properties of the molecule and its participation in chemical reactions. The study of fluoro-substituted 2-formylphenylboronic acids provides insights into the influence of fluorine substituents on the properties and tautomeric equilibria of these compounds . This information can be useful in predicting the reactivity of 2-(2-fluorophenyl)benzoic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of a fluorine atom can significantly alter these properties, such as acidity and reactivity. The pKa values and tautomeric equilibria of fluoro-substituted benzoic acids have been studied, which can provide valuable information about the acid-base behavior of 2-(2-fluorophenyl)benzoic acid . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent highlights the potential of fluorinated benzoic acids in stereochemical analysis .

Scientific Research Applications

Methods

The acid is used as a precursor in the synthesis of benzoxazole derivatives, which are known for their wide range of biological activities. The synthesis involves the condensation of 2-(2-fluorophenyl)benzoic Acid with 2-aminophenol under specific conditions, often using catalysts like nanocatalysts, metal catalysts, or ionic liquid catalysts .

Results

Material Science

Methods

The acid can be incorporated into polymers or used to synthesize new compounds that impart desired properties to materials. Techniques like powder X-ray diffraction and differential scanning calorimetry are employed to analyze the structural and thermal properties of the modified materials .

Results

Catalysis

Methods

The acid may be used to prepare catalysts that facilitate the oxidation process. These catalysts are often immobilized on supports to enhance their efficiency and selectivity .

Results

Cancer Research

Methods

Compounds synthesized from the acid are tested against various cancer cell lines to evaluate their cytotoxicity. The methods include cell viability assays, gene expression analysis, and in vivo studies .

Results

Environmental Science

Methods

The acid is used to synthesize compounds that can act as catalysts or absorbents for the removal of pollutants. Analytical techniques like chromatography and spectroscopy are used to monitor the degradation process .

Results

Food Industry

Methods

Derivatives are tested against various foodborne pathogens to assess their antimicrobial efficacy. The methods include microbial culture techniques and in vitro assays .

Results

Synthesis of Benzoxazoles

Application Summary

Methods: The synthesis involves various pathways, including the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions using catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts .

Results

Biotechnological Applications

Methods

Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity. The derivatives of 2-(2-fluorophenyl)benzoic Acid can be substrates for ADHs in these reactions .

Results

Antiprotozoal Drug Development

Methods

The derivatives are synthesized and then tested against various protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compounds are evaluated for their ability to inhibit the growth and survival of these pathogens .

Results

Advanced Synthesis Techniques

Methods

These reactions involve the coupling of two molecules of carboxylic acids to form carbon-carbon bonds, with 2-(2-fluorophenyl)benzoic Acid serving as one of the reactants. The process is advantageous as it uses non-toxic starting materials and produces CO2 as the only by-product .

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluorobenzoic acid, suggests that it is an irritant . It’s important to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

2-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGATZLSIKFSWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408435
Record name 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)benzoic Acid

CAS RN

361-92-2
Record name 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluorobiphenyl-2-carboxylic acid
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